(-)-Isoproterenol (+)-bitartrate salt

Descripción general

Descripción

(-)-Isoproterenol (+)-bitartrate salt, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound mimics the effects of endogenous catecholamines like adrenaline and noradrenaline by stimulating beta-adrenergic receptors, leading to increased heart rate and bronchodilation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(-)-Isoproterenol (+)-bitartrate salt, can be synthesized through several methods. One common route involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of isoproterenol tartrate, (-)-, involves high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product. The process also includes steps to isolate and characterize any impurities that may form during synthesis .

Análisis De Reacciones Químicas

Types of Reactions

(-)-Isoproterenol (+)-bitartrate salt, undergoes several types of chemical reactions, including:

Oxidation: It is susceptible to oxidation, especially in the presence of light, heat, or metal catalysts.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can take place, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of quinones, while substitution reactions can yield various substituted derivatives .

Aplicaciones Científicas De Investigación

Modeling Heart Failure

One of the primary applications of (-)-isoproterenol is in the modeling of heart failure in animal studies. Research has demonstrated that subcutaneous injections of isoproterenol can induce chronic heart failure in mice, allowing for the exploration of heart failure mechanisms and potential treatments. A study established that a dose of 100 mg/kg for 7 days produced a stable model of heart failure, characterized by significant echocardiographic changes and elevated biomarkers such as brain natriuretic peptide and C-reactive protein .

Table 1: Effects of Isoproterenol on Cardiac Function in Mice

| Dose (mg/kg) | Days of Injection | Echocardiographic Changes | Biomarker Levels |

|---|---|---|---|

| 50 | 7 | No significant change | Normal |

| 100 | 7 | Decreased function | ↑ BNP, ↑ CRP |

| 150 | 7 | Decreased function | ↑ BNP, ↑ CRP |

| 200 | 7 | Severe dysfunction | ↑ BNP, ↑ CRP |

| 250 | 7 | Severe dysfunction | ↑ BNP, ↑ CRP |

This model is crucial for studying the pathophysiological changes associated with heart failure and testing new therapeutic interventions.

Cell Survival Enhancement

(-)-Isoproterenol has been shown to enhance cell survival in neuroblastoma models exposed to neurotoxins. In one study, treatment with isoproterenol resulted in a dose-dependent increase in cell viability when neuroblastoma cells were subjected to toxic conditions. The mechanism involved the modulation of intracellular magnesium levels through the activation of transient receptor potential melastatin-7 channels, which protected against neurotoxin-induced cell death .

Table 2: Effect of Isoproterenol on Neuroblastoma Cell Viability

| Isoproterenol Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 20 | 50 |

| 40 | 70 |

| 100 | 90 |

This finding suggests potential applications for isoproterenol in neuroprotection strategies, particularly in conditions like Parkinson's disease.

β-Adrenergic Receptor Activation

(-)-Isoproterenol is extensively used in pharmacological studies to investigate β-adrenergic receptor signaling pathways. Its ability to activate both β1- and β2-adrenergic receptors makes it a valuable tool for understanding receptor dynamics and biased agonism. Research indicates that varying G protein stoichiometry can influence the efficacy of isoproterenol as an agonist, providing insights into receptor pharmacology .

Table 3: Receptor Activation by Isoproterenol

| Receptor Type | G Protein Coupling | Observed Effect |

|---|---|---|

| β1-Adrenergic | Gαs | Increased cAMP |

| β2-Adrenergic | GαoA | Modulated signaling |

Therapeutic Uses

Clinically, (-)-isoproterenol has been utilized for its bronchodilator effects in treating asthma and other respiratory conditions due to its ability to relax bronchial smooth muscle. Additionally, it has been used in emergency medicine to manage bradycardia and heart block by increasing heart rate through β-adrenergic stimulation.

Mecanismo De Acción

(-)-Isoproterenol (+)-bitartrate salt, exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature . The compound’s primary molecular targets are the beta-adrenergic receptors, which are G protein-coupled receptors that activate adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Epinephrine: Another non-selective beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.

Norepinephrine: Primarily stimulates alpha-adrenergic receptors with some beta-adrenergic activity.

Dobutamine: A selective beta-1 adrenergic agonist used mainly for its inotropic effects on the heart.

Uniqueness

(-)-Isoproterenol (+)-bitartrate salt, is unique in its non-selective beta-adrenergic agonist activity, making it particularly useful in situations where both beta-1 and beta-2 receptor stimulation is desired. Unlike epinephrine and norepinephrine, it does not significantly stimulate alpha-adrenergic receptors, reducing the risk of vasoconstriction and hypertension .

Actividad Biológica

(-)-Isoproterenol (+)-bitartrate salt, commonly referred to as isoproterenol, is a synthetic catecholamine and a potent non-selective beta-adrenergic agonist. It is primarily used in clinical settings to manage bradycardia and heart block, as well as to induce bronchodilation in asthma patients. This article delves into the biological activities of isoproterenol, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Isoproterenol exerts its effects primarily through stimulation of beta-adrenergic receptors (β-ARs), which are G protein-coupled receptors that mediate various physiological responses. The activation of these receptors leads to:

- Increased Heart Rate : Isoproterenol enhances cardiac output by increasing the rate and force of myocardial contractions.

- Bronchodilation : It relaxes bronchial smooth muscle, facilitating airflow in patients with obstructive airway diseases.

- Metabolic Effects : Isoproterenol influences lipid metabolism and glucose homeostasis by promoting lipolysis in adipocytes and increasing glycogenolysis in the liver.

Biological Activity in Research

Recent studies have explored the diverse biological activities of isoproterenol beyond its traditional uses.

Neuroprotective Effects

A notable study demonstrated that isoproterenol can protect neuroblastoma SH-SY5Y cells from neurotoxin-induced cell death. The protective mechanism was linked to the activation of transient receptor potential melastatin-7 (TRPM7) channels, which regulate intracellular magnesium levels essential for cell survival. Isoproterenol treatment resulted in a dose-dependent increase in cell survival, particularly at concentrations above 40 μM .

Lipolytic Activity

In adipose tissue studies, isoproterenol stimulated glycerol release from fat cells, indicating its role in promoting lipolysis. The response was assessed using two-way ANOVA to analyze the interactions between various treatments and the lipolytic rates .

| Treatment | Glycerol Release (µM) | Statistical Significance |

|---|---|---|

| Basal | 10 | - |

| 1 mM ISO | 50 | p < 0.001 |

Cardiomyocyte Contraction

Isoproterenol has been shown to enhance cardiomyocyte contraction rates significantly. In experiments with differentiated cardiomyocytes derived from human embryonic stem cells, treatment with isoproterenol increased contraction frequency compared to untreated controls .

Case Studies

-

Neuroprotection in Parkinson's Disease Models :

In a model using SH-SY5Y cells treated with MPP+, isoproterenol pretreatment significantly reduced cell death compared to controls. The study highlighted the role of oxidative stress in mediating neurotoxicity and how isoproterenol mitigates this effect through TRPM7 channel activation . -

Metabolic Regulation :

A study evaluating the effects of renin-angiotensin system blockers on fat cell metabolism found that isoproterenol significantly increased lipolytic activity. This suggests potential applications in obesity management and metabolic disorders . -

Cardiac Function Enhancement :

Clinical observations have noted that isoproterenol administration can improve cardiac function in patients with heart block or bradycardia, making it a critical agent in emergency medicine for managing acute cardiac events .

Propiedades

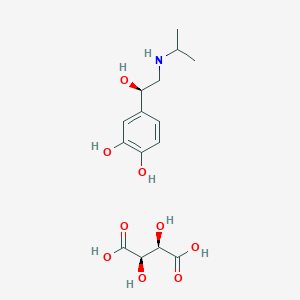

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPECYONBDFEM-MBANBULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40915-50-2 | |

| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701017255 | |

| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54750-10-6 | |

| Record name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54750-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol tartrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL TARTRATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.